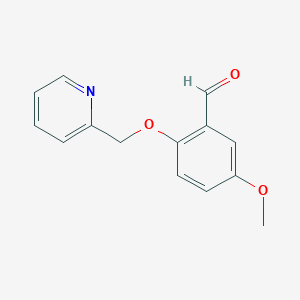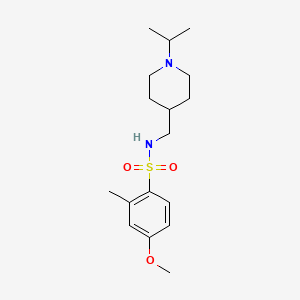
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “[(1-isopropylpiperidin-4-yl)methyl]amine”, a related compound, is a specialty area of proteomics research . More detailed information about the synthesis of “N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide” specifically is not available in the searched resources.Scientific Research Applications
Synthesis and Biological Activity
- Antiviral and Antifungal Properties : Novel chiral and achiral sulfonamides have been synthesized and evaluated for their anti-HIV and antifungal activities. These studies contribute to the ongoing search for effective treatments against HIV and fungal infections (Zareef et al., 2007).
Chemical Properties and Applications
- Fluorescence and Metal Ion Detection : Sulfonamide derivatives have been explored for their ability to form fluorescent complexes with metal ions like Zn(II), indicating potential applications in fluorescence-based sensing technologies (Kimber et al., 2003).
Anticancer Research
- DNA Interaction and Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA-binding properties, DNA cleavage capabilities, genotoxicity, and anticancer activity, demonstrating the potential of sulfonamides in cancer therapy (González-Álvarez et al., 2013).
Photodynamic Therapy
- Singlet Oxygen Generation for Cancer Treatment : A zinc phthalocyanine derivative substituted with a new sulfonamide group exhibited high singlet oxygen quantum yield, highlighting its potential as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Neurogenesis
- Stimulation of Neural Stem Cell Growth : Derivatives of sulfonamide compounds have shown promising results in promoting neurogenesis by increasing the final cell division in neural stem cells, which could have implications for neurological diseases and injuries (Shin et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is Coagulation factor X . This factor is a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .
Mode of Action
It is known to interact with its target, coagulation factor x
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-6-5-16(22-4)11-14(17)3/h5-6,11,13,15,18H,7-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRSXIRFDMBERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)
![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)
![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)

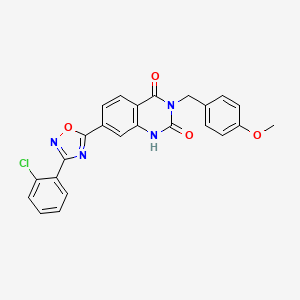
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)
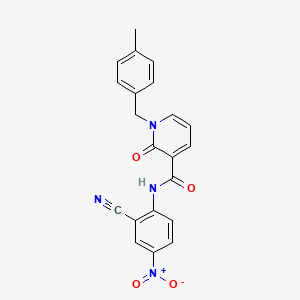
![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)

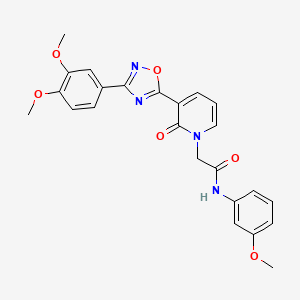
![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)
![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)
